1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride
Description
1H,4H,5H,6H,7H-Pyrazolo[4,3-c]pyridin-3-ol hydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a hydroxyl group at position 3 and a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced solubility and stability due to the ionic nature of the hydrochloride salt.
Properties
IUPAC Name |
1,2,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c10-6-4-3-7-2-1-5(4)8-9-6;/h7H,1-3H2,(H2,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCHFPHNPPNCBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NNC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with hydrazine derivatives under acidic conditions to form the pyrazole ring, followed by cyclization to form the fused pyrazolopyridine structure. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that specific analogs of pyrazolo[4,3-c]pyridine could effectively target the PI3K/Akt signaling pathway involved in tumor growth and survival .
- Antimicrobial Properties :
- Neuroprotective Effects :
Pharmacological Applications
-
Enzyme Inhibition :
- Pyrazolo[4,3-c]pyridine derivatives have shown promise as enzyme inhibitors. For example, they can inhibit certain kinases involved in various signaling pathways relevant to cancer and inflammatory diseases. This inhibition can lead to therapeutic benefits in conditions such as rheumatoid arthritis and cancer .
- Antidepressant Activity :
Material Science Applications
- Organic Electronics :
- Nanomaterials :
Case Studies
Mechanism of Action
The mechanism of action of 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate binding. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Functional Group Impact : The hydroxyl group in the target compound increases hydrophilicity compared to lipophilic substituents like isopropyl () or ester groups (). This may influence bioavailability and tissue penetration.
- Salt Forms : Hydrochloride and dihydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmaceutical formulations.
Physicochemical and Pharmacological Properties
Table 2: Comparative Physicochemical Data
Pharmacological Insights :
- Hydroxyl Group: May engage in hydrogen bonding with biological targets (e.g., enzymes, receptors), enhancing binding affinity compared to non-polar analogs .
- Amine and Ester Derivatives : and highlight applications in prodrug design, where esterases or pH-dependent hydrolysis could release active metabolites.
Biological Activity
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
- Molecular Formula : C7H9ClN3O
- Molecular Weight : 203.626 g/mol
- CAS Number : 1242339-11-2
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Its activities include:
-
Antitumor Activity :
- Research indicates that compounds containing the pyrazolo[4,3-c]pyridine scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown effectiveness against breast and prostate cancer cells by inducing apoptosis and inhibiting cell proliferation .
- Anti-inflammatory Effects :
- Neuroprotective Properties :
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various kinases involved in cell signaling pathways that regulate cell growth and survival.
- Modulation of Receptor Activity : It has been shown to interact with GABA receptors and NMDA receptors, contributing to its neuroprotective effects .
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of 1H-pyrazolo[4,3-c]pyridin-3-ol derivatives on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM. Apoptosis was confirmed through Annexin V staining and caspase activity assays.
Case Study 2: Neuroprotection
In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound resulted in a significant reduction in cell death and ROS levels. Furthermore, it increased the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
